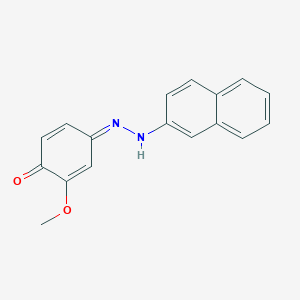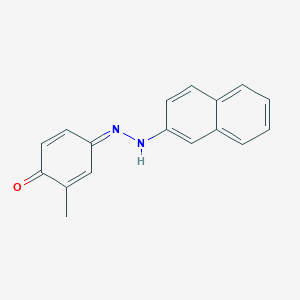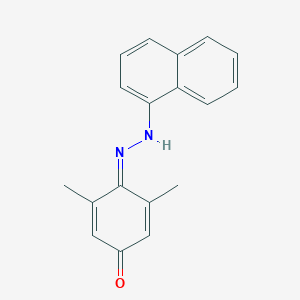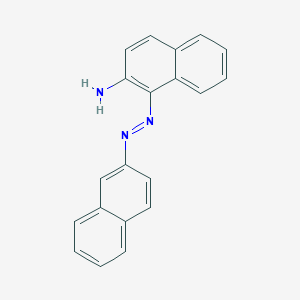![molecular formula C24H15ClN4O2 B283051 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is not fully understood. However, it is believed to interact with specific targets in cells, leading to the observed biological activities. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting Bcl-2 expression. It has also been reported to inhibit bacterial and fungal growth by disrupting cell membrane function.
Biochemical and Physiological Effects:
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells exposed to oxidative stress. In addition, it has been reported to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells.
実験室実験の利点と制限
The advantages of using 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in lab experiments include its high yield and purity, as well as its broad range of biological activities. It can be used to study various cellular processes, such as apoptosis, inflammation, and oxidative stress. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. One area of research could be to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction could be to study its mechanism of action in more detail to identify its specific targets in cells. Additionally, further studies could be conducted to determine its safety and efficacy in vivo, as well as its pharmacokinetic properties.
合成法
The synthesis of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves the reaction of 3-chlorobenzophenone, phenylacetylene, and 5-amino-1H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is reported to be high, and the purity can be determined using various analytical techniques.
科学的研究の応用
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been studied extensively for its potential applications in scientific research. It has been reported to exhibit various biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease.
特性
分子式 |
C24H15ClN4O2 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC名 |
3-benzoyl-1-(3-chlorophenyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H15ClN4O2/c25-18-12-7-13-19(14-18)29-24-26-20(16-8-3-1-4-9-16)15-21(30)28(24)23(27-29)22(31)17-10-5-2-6-11-17/h1-15H |
InChIキー |
RMVOBJLAMOMELC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN(C3=N2)C4=CC(=CC=C4)Cl)C(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN(C3=N2)C4=CC(=CC=C4)Cl)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)



![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)

![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
